molecular formula C16H14N2O4 B2567209 Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903314-98-6

Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2567209
CAS RN: 1903314-98-6
M. Wt: 298.298
InChI Key: LLKRVXQOOUUNKV-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as BDDPA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Some studies focus on the synthesis of compounds with structural similarities to Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, employing techniques such as substitution reactions and crystallographic analyses. For example, the synthesis of boric acid ester intermediates with benzene rings, similar in structure to the Benzo compound, was achieved through a three-step substitution reaction. The structures of these compounds were confirmed using various spectroscopy techniques and X-ray diffraction (Huang et al., 2021).

  • Crystal Structure and DFT Studies : The molecular structures of similar compounds have been calculated using density functional theory (DFT), which were compared with the X-ray diffraction values. Conformational analyses indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Chemical Properties and Applications

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : Research includes investigations into the molecular electrostatic potential and frontier molecular orbitals of compounds structurally similar to this compound. These studies reveal some physicochemical properties of the compounds, which could have implications for their potential applications in various fields (Huang et al., 2021).

  • Potential in Synthesis of Novel Compounds : The synthesis of novel fused chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives via ANRORC rearrangement indicates the potential for creating diverse chemical structures, which may include derivatives of this compound (Sambaiah et al., 2017).

  • Magnetic and Structural Characterizations : Research on new complexes of di-2,6-(2-pyridylcarbonyl)pyridine ligands, which are structurally related, involves studying their magnetic and structural properties. This can provide insights into the potential applications of similar compounds in materials science and other fields (Calancea et al., 2013).

properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(11-3-4-14-15(6-11)21-10-20-14)18-8-13(9-18)22-12-2-1-5-17-7-12/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKRVXQOOUUNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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